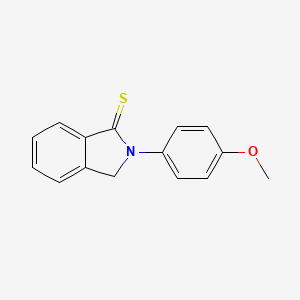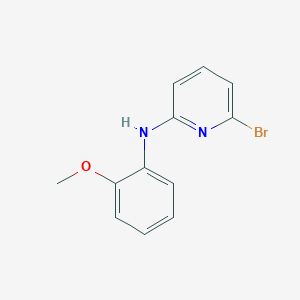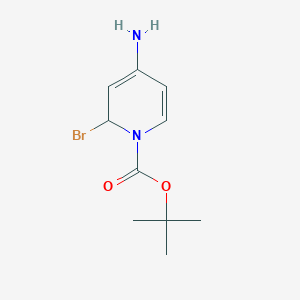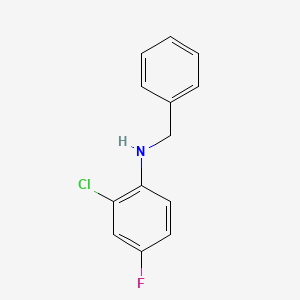
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the isoindole ring system, which includes a thione functional group. Isoindole derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione typically involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and introduction of the thione group. One common method involves the use of a Schiff base intermediate, which is then cyclized under acidic or basic conditions to form the isoindole ring. The thione group can be introduced using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding isoindoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isoindoline derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
科学研究应用
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigation of its pharmacological properties for the development of new therapeutic agents.
Industry: Use in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thione group may interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular receptors or ion channels, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-one: Similar structure but with a carbonyl group instead of a thione group.
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindoline: Lacks the thione group, resulting in different chemical properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the core structure.
Uniqueness
2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
89313-77-9 |
|---|---|
分子式 |
C15H13NOS |
分子量 |
255.3 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NOS/c1-17-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)18/h2-9H,10H2,1H3 |
InChI 键 |
CTDCQFXNFYWDFW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
![Ethyl 4-amino-5-cyano-2-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxylate](/img/structure/B14133539.png)

![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)




![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)




